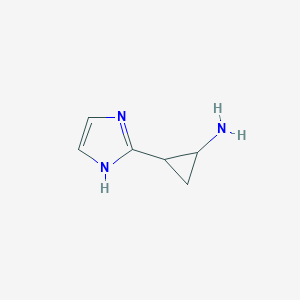

2-(1H-Imidazol-2-yl)cyclopropanamine

Description

2-(1H-Imidazol-2-yl)cyclopropanamine is a bicyclic organic compound featuring a cyclopropane ring fused to an imidazole moiety, with an amine group attached to the cyclopropane. This structure confers unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step organic reactions, including cyclopropanation and heterocyclic ring formation, as evidenced by protocols for analogous compounds (e.g., 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine) . Characterization employs techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (XRD) . Structural refinement often utilizes programs like SHELXL and OLEX2, ensuring high-precision crystallographic data .

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C6H9N3/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2,(H,8,9) |

InChI Key |

SYDXEJRVCYPNDT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=NC=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature | ΔH_fus (kJ·mol⁻¹) | T_fus (°C) |

|---|---|---|---|---|---|

| 2-(1H-Imidazol-2-yl)cyclopropanamine | C₆H₉N₃ | 123.16 | Cyclopropane-imidazole core | Not reported | Not reported |

| 3-(1H-Imidazol-2-yl)-1-propanamine | C₆H₁₁N₃ | 125.17 | Propane chain linker | Not reported | Not reported |

| 2-(1H-Imidazol-2-yl)pyridine* | C₈H₇N₃ | 145.16 | Pyridine-imidazole core | 28.5–32.1 | 145–160 |

Key Observations :

- Cyclopropane vs. Propane Chain : The cyclopropane ring in 2-(1H-Imidazol-2-yl)cyclopropanamine introduces significant ring strain compared to the more flexible propane chain in 3-(1H-Imidazol-2-yl)-1-propanamine . This strain may enhance reactivity or alter binding affinities in biological systems.

- Thermodynamic Stability : While direct data for the cyclopropane derivative is lacking, pyridine-imidazole analogues exhibit ΔHfus values of 28.5–32.1 kJ·mol⁻¹ and melting points of 145–160°C . The cyclopropane’s rigidity could lower ΔHfus relative to aromatic systems due to reduced lattice energy.

Crystallographic and Computational Insights

- Crystallography: Single-crystal XRD of related compounds (e.g., 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine) reveals planar imidazole rings and non-covalent interactions (e.g., hydrogen bonds) stabilizing the lattice . Software such as SHELXL and OLEX2 are critical for refining these structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.